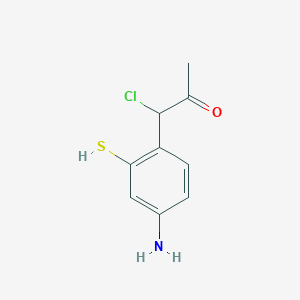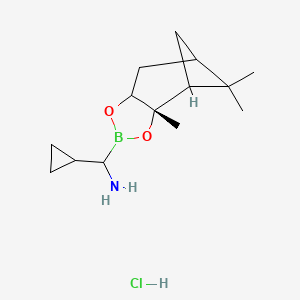
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₉N₃O₄S It is characterized by the presence of a cyano group, a nitro group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which shows high chemoselectivity and functional group compatibility . The reagents used in this process include copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the sulfonamide position.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Cyano-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to reduced tumor growth in cancer cells that overexpress carbonic anhydrase IX.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: Similar in structure but with a halogen substituent instead of a cyano group.
2-Cyano-N-(2-nitrophenyl)benzenesulfonamide: Another derivative with a different substitution pattern.
Uniqueness
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and nitro groups make it a versatile intermediate for further chemical modifications, while its sulfonamide moiety contributes to its potential as a pharmaceutical agent.
Eigenschaften
CAS-Nummer |
86802-67-7 |
|---|---|
Molekularformel |
C13H9N3O4S |
Molekulargewicht |
303.30 g/mol |
IUPAC-Name |
N-(2-cyano-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9N3O4S/c14-9-10-8-11(16(17)18)6-7-13(10)15-21(19,20)12-4-2-1-3-5-12/h1-8,15H |
InChI-Schlüssel |
BNZUCAQJMOZLPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


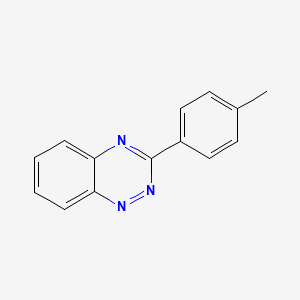
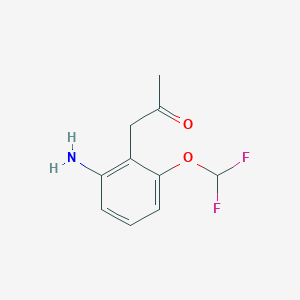
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
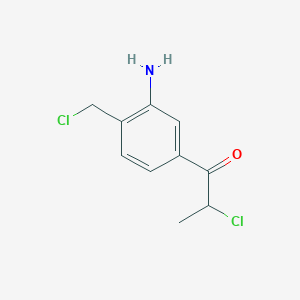
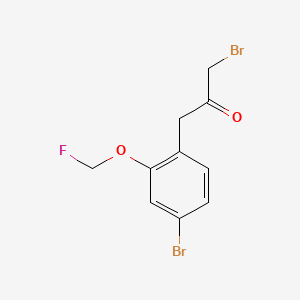

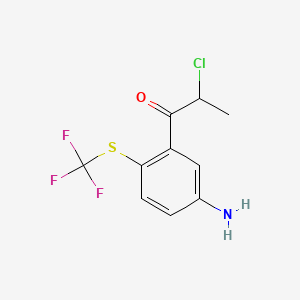
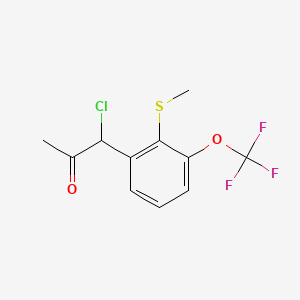
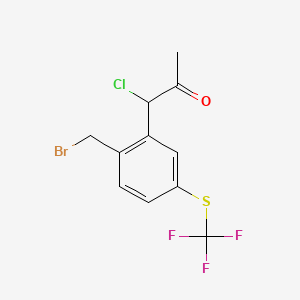
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
